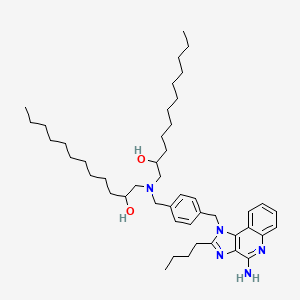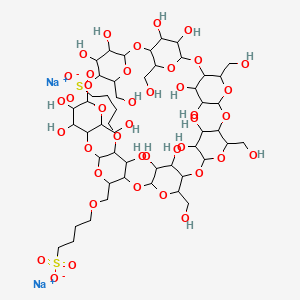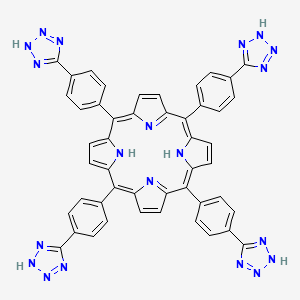
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four tetrazole groups attached to the phenyl rings at the meso positions of the porphyrin core. The molecular formula is C48H30N20, and it has a molecular weight of 886.89 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The tetrazole groups are introduced through subsequent reactions involving the phenyl rings. One common method involves the cycloaddition of azides with nitriles to form the tetrazole rings .
Industrial Production Methods
These methods would involve large-scale condensation reactions and efficient purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin involves its ability to coordinate with metal ions and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The tetrazole groups enhance the compound’s solubility and reactivity, making it more effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar structure but with carboxyl groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains amino groups instead of tetrazole groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups.
Uniqueness
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin is unique due to the presence of tetrazole groups, which provide enhanced solubility and reactivity compared to other porphyrin derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Propiedades
Fórmula molecular |
C48H30N20 |
|---|---|
Peso molecular |
886.9 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68) |
Clave InChI |
BFAPQLKWPMCMDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)



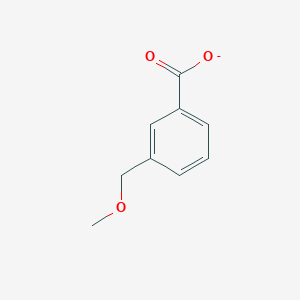
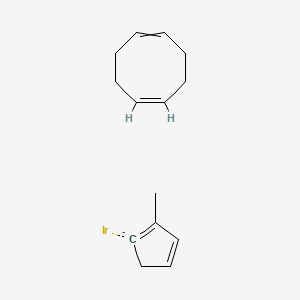



![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
